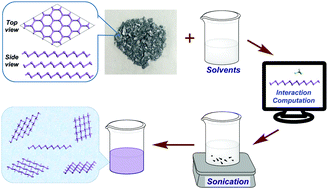Tuning the liquid-phase exfoliation of arsenic nanosheets by interaction with various solvents†
Physical Chemistry Chemical Physics Pub Date: 2019-05-17 DOI: 10.1039/C9CP01052A
Abstract
The interaction between monolayered arsenene and fourteen kinds of solvents is found to be correlated with the extent of charge transfer from arsenene to the solvents by density functional theory calculations. Among them, three kinds of aprotic solvents (cyclohexane, tetrahydrofuran and chloroform), representing different adsorbability with arsenene, were selected to exfoliate bulk arsenic crystals into nanosheets in experiments. The as-prepared concentrations of the three dispersions vary monotonically with the calculated adsorption energies and charge transfer per contact area. Transmission electron microscopy (TEM) characterization and size distribution analyses manifested that the lateral size distributions of the exfoliated arsenic nanosheets ranged from 100 nm to 1050 nm. This strategy shows the potential usage in liquid-phase exfoliation of multi-layered materials due to the interaction effects between the solvents and the surface of the materials.


Recommended Literature
- [1] Intercalation and reactions of CO under single layer graphene/Ni(111): the role of vacancies
- [2] Catalytic olefinhydrogenation using N-heterocyclic carbene–phosphine complexes of iridium†
- [3] Back cover
- [4] States and migration of an excess electron in a pyridinium-based, room-temperature ionic liquid: an ab initio molecular dynamics simulation exploration†
- [5] Three-dimensional protein microarrays fabricated on reactive microsphere modified COC substrates†
- [6] Mercaptothiadiazole capped gold nanoparticles as fluorophore for the determination of nanomolar mercury(ii) in aqueous solution in the presence of 50 000-fold major interferents†
- [7] Correction: Stereomutation and chiroptical bias in the kinetically controlled supramolecular polymerization of cyano-luminogens
- [8] Asymmetric imino-acylation of alkenes enabled by HAT-photo/nickel cocatalysis†
- [9] The many roles of mellitic acid during barium sulfate crystallization†
- [10] Photochromic diarylethene induced fluorescence switching materials constructed by non-covalent interactions

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 119670-11-0
-
CAS no.: 169555-93-5









